3-(4-methoxyphenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
This compound features a fused triazoloquinazoline core, with a 4-methoxyphenyl substituent at position 3 and a thiophen-2-ylmethyl carboxamide group at position 6. The quinazoline scaffold is a privileged structure in medicinal chemistry, known for interactions with enzymes such as kinases and receptors via hydrogen bonding and π-stacking . The thiophen-2-ylmethyl carboxamide side chain adds hydrophobic character, which may influence membrane permeability and selectivity .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-oxo-N-(thiophen-2-ylmethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S/c1-30-15-7-4-13(5-8-15)19-20-24-22(29)17-9-6-14(11-18(17)27(20)26-25-19)21(28)23-12-16-3-2-10-31-16/h2-11,26H,12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOIDQAHLKIULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry".
Formation of the quinazoline ring: This involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under acidic or basic conditions.
Coupling of the triazole and quinazoline rings: This step may involve the use of coupling reagents such as EDCI or DCC to form the desired triazoloquinazoline scaffold.
Introduction of functional groups: The methoxyphenyl, thiophen-2-ylmethyl, and carboxamide groups can be introduced through various substitution reactions, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Oxidation Reactions
The thiophenylmethyl group and other sulfur-containing moieties may undergo oxidation under specific conditions (e.g., hydrogen peroxide) to form corresponding oxides. This modification can alter the compound’s electronic properties and biological activity.
Reduction Reactions
Carbonyl groups (e.g., the 5-oxo group) can be reduced to hydroxyl or alcohol groups using reagents like sodium borohydride or catalytic hydrogenation. This transformation may influence the compound’s solubility and reactivity.
Substitution Reactions
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Methoxyphenyl group : Demethylation under acidic conditions (e.g., HI) or electrophilic substitution (e.g., nitration) can modify aromatic substituents.
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Thiophenylmethyl group : Electrophilic substitution at activated positions may introduce new functional groups.
Hydrolysis
The carboxamide group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or amine, respectively. This reaction pathway may alter the compound’s pharmacokinetic profile.
Table 1: Key Reactions and Outcomes
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | Hydrogen peroxide | Formation of thiophene oxide or oxidized sulfur moieties |
| Reduction | Sodium borohydride | Conversion of 5-oxo group to hydroxyl/alcohol |
| Hydrolysis | Acidic/basic conditions | Carboxamide → carboxylic acid or amine |
| Substitution | Electrophilic reagents | Functional group introduction on thiophenyl/methoxyphenyl moieties |
Research Findings
-
Structure-Reactivity Relationships : The triazoloquinazoline core and substituents (e.g., methoxyphenyl, thiophenylmethyl) enable diverse reactivity, making the compound a versatile scaffold for medicinal chemistry. Oxidation/reduction pathways may enhance or modulate its biological activity.
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Mechanistic Insights : Studies on analogous compounds suggest that oxidation or reduction can alter interactions with molecular targets (e.g., kinases, receptors), potentially improving therapeutic efficacy .
Biological Activity
The compound 3-(4-methoxyphenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by recent research findings and case studies.
Structural Characteristics
The compound features a quinazoline core fused with a triazole ring and is substituted with a methoxy group on the phenyl ring and a thiophenyl moiety. This unique structure contributes to its chemical reactivity and biological activity.
Anticancer Activity
Research indicates that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values ranging from 1.1 to 18.8 µM against cancer cells, indicating potent anticancer properties . The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against several bacterial strains. Similar compounds have demonstrated activity comparable to standard antibiotics, such as streptomycin. For example, certain derivatives have shown effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus . The presence of the thiophenyl group may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes.
Enzyme Inhibition
The compound’s structure suggests potential interactions with various enzymes. Preliminary studies have indicated that it may act as an inhibitor of carbonic anhydrase and cholinesterase, which are important targets in drug design for conditions like glaucoma and Alzheimer's disease . The enzyme inhibition profile highlights its versatility as a therapeutic agent.
Study 1: Anticancer Efficacy
A study published in Scientific Reports evaluated the cytotoxic effects of triazoloquinazoline derivatives on lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines. The results showed that the derivatives significantly reduced cell viability in a dose-dependent manner, confirming their potential as anticancer agents .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, a series of quinazoline derivatives were tested against clinical isolates of bacteria. The results indicated that certain derivatives exhibited bactericidal activity similar to conventional antibiotics, suggesting their potential use in treating bacterial infections .
The biological activity of This compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may lead to the modulation of signaling pathways involved in cell growth and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-Methoxyphenyl)-1H-benzimidazole | Structure | Anticancer |
| 4-(Thiophen-2-yl)-3-methylquinazoline | Structure | Antimicrobial |
| 7-Aminoquinazolinone | Structure | Enzyme inhibition |
This table illustrates how similar compounds demonstrate distinct biological activities based on their structural variations.
Scientific Research Applications
Structural Representation
The chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including antibiotic-resistant pathogens.
Case Study: Antimicrobial Testing
A study conducted on the efficacy of triazole derivatives showed that compounds similar to 3-(4-methoxyphenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide demonstrated potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazole derivatives have been reported to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Cancer Cell Line Studies
In vitro studies on human cancer cell lines revealed that the compound can inhibit cell proliferation effectively. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
Recent studies suggest that triazole compounds may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
Case Study: In Vivo Models
In vivo models demonstrated that administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use in managing conditions like arthritis and other inflammatory disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key features:
Key Structural and Functional Comparisons:
Core Heterocycles: The target’s triazoloquinazoline core combines aromaticity from both rings, favoring planar interactions with targets like kinases. In contrast, thieno-triazepine (compound 7b) offers a seven-membered ring with increased flexibility, which may improve binding to larger active sites . Dihydroquinazolinones (e.g., ) lack the fused triazole but include a thiazole ring, enhancing sulfur-mediated interactions .
Thiophene-derived substituents (e.g., thiophen-2-ylmethyl in the target vs. thiophen-2-yl in ) contribute to π-π stacking but differ in steric bulk; the methylene spacer in the target may reduce steric hindrance .
Functional Groups :
- The 5-oxo group in the target and compound 7b may act as a hydrogen-bond acceptor, while 5-thioxo in ’s compound could participate in redox reactions or metal chelation .
- Carboxamide groups (target and compound 7b) enhance solubility and mimic peptide bonds, aiding interactions with proteases or kinases .
Biological Activity :
- Compound 7b’s anticancer activity (IC₅₀ ~1.6 µg/mL) suggests that the 4-methoxyphenyl–triazepine–carboxamide scaffold is promising for cytotoxicity. The target’s triazoloquinazoline core may offer similar or improved potency due to its rigid, planar structure .
- ’s anti-tubercular activity highlights the role of thiazole and thiophene groups in targeting mycobacterial enzymes, suggesting the target compound could be repurposed for infectious diseases .
Q & A
Basic: What are the common synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the triazoloquinazoline core. Key steps include:
- Step 1: Formation of the quinazoline scaffold via cyclocondensation of anthranilic acid derivatives with nitriles or amidines under acidic conditions .
- Step 2: Introduction of the 4-methoxyphenyl group using Ullmann coupling or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and optimized temperature (80–120°C) .
- Step 3: Carboxamide functionalization at position 8 via reaction with (thiophen-2-yl)methylamine in the presence of coupling agents like EDC/HOBt .
Characterization of Intermediates:
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR: Assign methoxy (δ 3.8–4.0 ppm), triazole protons (δ 8.2–8.5 ppm), and carboxamide carbonyl (δ 165–170 ppm). Compare with analogs in and .
- IR Spectroscopy: Confirm carbonyl (1680–1700 cm⁻¹) and triazole ring (1520–1560 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₄H₁₈N₆O₃S) with <2 ppm error .
Advanced: How can Design of Experiments (DoE) optimize synthesis under continuous-flow conditions?
Methodological Answer:
Adapt the flow-chemistry framework from :
- Key Variables: Temperature, residence time, catalyst loading, and reagent stoichiometry.
- Response Surface Methodology (RSM): Use a central composite design to maximize yield and minimize byproducts. Example optimization table:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–140°C | 110°C |
| Residence Time | 2–10 min | 6 min |
| Catalyst (Pd) | 1–5 mol% | 3 mol% |
Post-optimization, validate scalability with >90% yield reproducibility .
Advanced: How to resolve contradictions in NMR data between synthetic batches?
Methodological Answer:
Contradictions (e.g., shifting thiophene protons) may arise from:
- Solvent Effects: Record spectra in consistent solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Tautomerism: Use variable-temperature NMR to identify dynamic equilibria in the triazole ring .
- Impurity Analysis: Employ LC-MS to detect trace byproducts (e.g., unreacted intermediates) .
Advanced: What computational strategies predict reactivity of triazoloquinazoline derivatives?
Methodological Answer:
- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C8 carboxamide position shows high electrophilicity (ΔE = 3.2 eV) .
- Molecular Dynamics (MD): Simulate solvent interactions to optimize solubility (e.g., DMSO vs. ethanol) .
Advanced: What in vitro models assess biological activity, based on structural analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
